
N-Butyl-N-methyl-4-piperidinamine dihydrochloride
Vue d'ensemble
Description
N-Butyl-N-methyl-4-piperidinamine dihydrochloride, also known as 1-Butyryl-N-methyl-4-piperidinamine hydrochloride, is a chemical compound with the molecular formula C10H24Cl2N2 . It has a molecular weight of 243.21 g/mol.
Molecular Structure Analysis
The molecular structure of N-Butyl-N-methyl-4-piperidinamine dihydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a butyl and a methyl group .Applications De Recherche Scientifique
1. Potential as a Motilin Receptor Agonist
N-Butyl-N-methyl-4-piperidinamine dihydrochloride, through its derivatives, has been explored as a motilin receptor agonist. This application is significant in potentiating neuronal-mediated contractions in gastric antrum tissue, which may have implications in gastrointestinal motility disorders (Westaway et al., 2009).
2. Role in Aromatase Inhibition
This compound, through its structural analogs, has shown promising results in aromatase inhibition, which is crucial in estrogen biosynthesis. This aspect is particularly relevant in the context of hormone-dependent breast cancer treatment, suggesting its potential utility in oncology research (Hartmann & Batzl, 1986).
3. Application in Radiochemistry
In the field of radiochemistry, derivatives of N-Butyl-N-methyl-4-piperidinamine dihydrochloride have been used in the synthesis of radioactive compounds, such as lorcainide monohydrochloride. This demonstrates its utility in developing radiopharmaceuticals and conducting research in nuclear medicine (Thijssen, Knaeps, & Heykants, 1981).
4. Synthesis of Hybrid Molecules with CNS Applications
Research has shown that derivatives of N-Butyl-N-methyl-4-piperidinamine dihydrochloride can be synthesized into hybrid molecules with potential central nervous system applications. This includes compounds with anticonvulsant and antinociceptive activity, indicating a significant role in neuroscience and pharmacology (Kamiński et al., 2016).
5. Exploration in Anion Exchange Membranes
In materials science, poly(arylene piperidinium)s, derived from N-Butyl-N-methyl-4-piperidinamine dihydrochloride, have been studied as anion exchange membranes (AEMs) for alkaline fuel cells. This showcases its relevance in energy research, particularly in the development of sustainable energy technologies (Olsson, Pham, & Jannasch, 2018).
6. Implications in Electroplating
Research has predicted the use of N-Butyl-N-methyl-4-piperidinamine dihydrochloride derivatives as levelers in electroplating processes. This demonstrates its potential application in industrial chemistry and material science (Wang et al., 2012).
Propriétés
IUPAC Name |
N-butyl-N-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-9-12(2)10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFJWPCNYHVPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N-methyl-4-piperidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



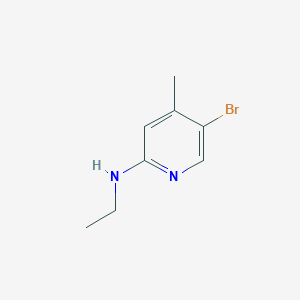
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
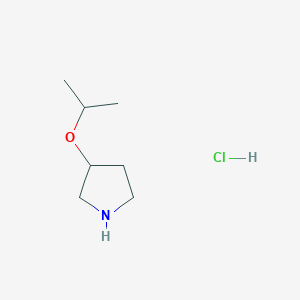
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)
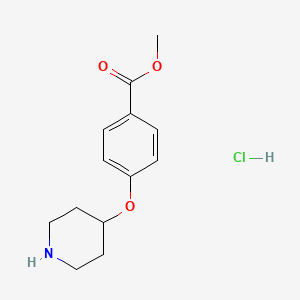
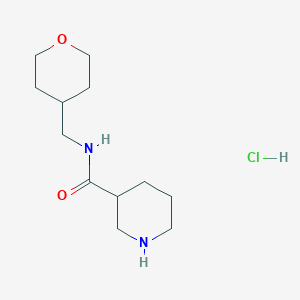
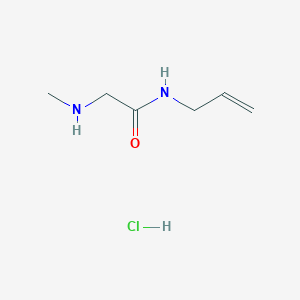
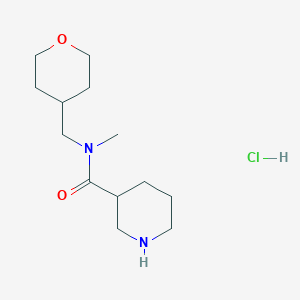
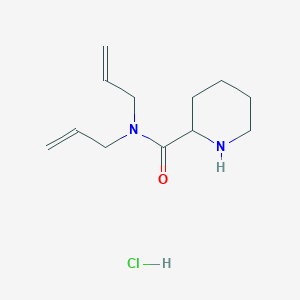
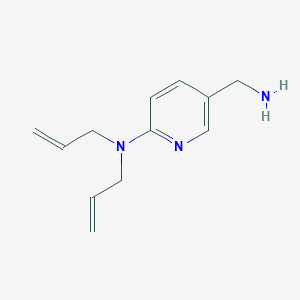
![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
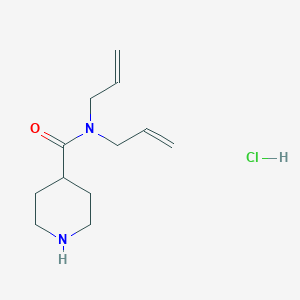
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)